molecular formula C16H30N2 B7784220 {N}-1-adamantylhexane-1,6-diamine CAS No. 400073-86-1

{N}-1-adamantylhexane-1,6-diamine

Cat. No.: B7784220
CAS No.: 400073-86-1
M. Wt: 250.42 g/mol
InChI Key: UITVGSORIKSVQU-UHFFFAOYSA-N
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Description

{N}-1-adamantylhexane-1,6-diamine is a compound that features an adamantane group attached to a hexane chain terminated with amine groups Adamantane is a diamondoid hydrocarbon known for its stability and unique structure, which imparts specific properties to the compounds it forms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {N}-1-adamantylhexane-1,6-diamine typically involves the reaction of adamantane derivatives with hexane-1,6-diamineThe reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

{N}-1-adamantylhexane-1,6-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the amine groups to other functional groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the hexane chain or the adamantane ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of substituted adamantylhexane derivatives .

Scientific Research Applications

{N}-1-adamantylhexane-1,6-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of {N}-1-adamantylhexane-1,6-diamine involves its interaction with molecular targets such as enzymes and receptors. The adamantane group provides stability and enhances binding affinity, while the hexane-1,6-diamine moiety interacts with specific sites on the target molecules. This dual interaction can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Properties

IUPAC Name

N'-(1-adamantyl)hexane-1,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2/c17-5-3-1-2-4-6-18-16-10-13-7-14(11-16)9-15(8-13)12-16/h13-15,18H,1-12,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UITVGSORIKSVQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NCCCCCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901233873
Record name N1-Tricyclo[3.3.1.13,7]dec-1-yl-1,6-hexanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901233873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400073-86-1
Record name N1-Tricyclo[3.3.1.13,7]dec-1-yl-1,6-hexanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=400073-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N1-Tricyclo[3.3.1.13,7]dec-1-yl-1,6-hexanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901233873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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